molecular formula C25H26ClFN6O2 B2598049 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-54-0

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2598049
CAS No.: 851938-54-0
M. Wt: 496.97
InChI Key: XQWDZCQZXORVTL-UHFFFAOYSA-N
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Description

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride, 1,3-dimethylxanthine, and 4-phenylpiperazine.

    Alkylation Reaction: The first step involves the alkylation of 1,3-dimethylxanthine with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 4-phenylpiperazine under reflux conditions in a polar solvent such as ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

    Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the aromatic rings using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated benzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, given its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chloro-6-fluorobenzyl)-1,3-dimethylxanthine
  • 8-(4-phenylpiperazin-1-yl)methyl-1,3-dimethylxanthine

Uniqueness

Compared to similar compounds, 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exhibits unique binding properties and higher selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

CAS No.

851938-54-0

Molecular Formula

C25H26ClFN6O2

Molecular Weight

496.97

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-18-19(26)9-6-10-20(18)27)21(28-23)16-31-11-13-32(14-12-31)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3

InChI Key

XQWDZCQZXORVTL-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

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